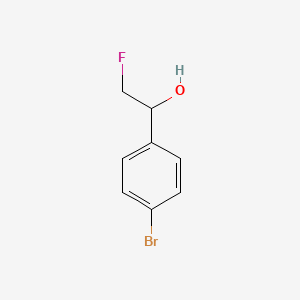

1-(4-Bromophenyl)-2-fluoroethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromophenyl)-2-fluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCJQSDUKAOMNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CF)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reduction of 2 Fluoro 1 4 Bromophenyl Ethan 1 One:

A common and effective method for the preparation of β-fluoroalcohols is the reduction of the corresponding α-fluoroketone. In this case, the precursor would be 2-fluoro-1-(4-bromophenyl)ethan-1-one. This reduction can be achieved using a variety of reducing agents.

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that can convert the ketone to the alcohol. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol (B145695) at room temperature.

Lithium aluminum hydride (LiAlH₄): A more powerful reducing agent that can also be used. However, due to its higher reactivity, it requires anhydrous conditions and is typically used in ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). This method is generally effective but may also lead to the reduction of the carbon-bromine bond under certain conditions.

Table 2: Comparison of Reducing Agents for the Synthesis of 1-(4-Bromophenyl)-2-fluoroethan-1-ol

| Reducing Agent | Typical Solvent | Reaction Conditions | Selectivity |

| Sodium borohydride | Methanol, Ethanol | 0°C to room temperature | High for the carbonyl group |

| Lithium aluminum hydride | Diethyl ether, THF | 0°C to room temperature (anhydrous) | High for the carbonyl group |

| Catalytic Hydrogenation | Ethanol, Ethyl acetate | Room temperature, H₂ atmosphere | May affect C-Br bond |

Ring Opening of 2 4 Bromophenyl Oxirane:

Another viable synthetic route is the nucleophilic ring-opening of 2-(4-bromophenyl)oxirane (B1330174) with a fluoride (B91410) source. This reaction typically yields a mixture of regioisomers, and the selectivity can be influenced by the choice of the fluorinating agent and reaction conditions.

Potassium fluoride (KF): A common and inexpensive fluoride source. The reaction is often carried out in the presence of a phase-transfer catalyst to enhance the solubility and reactivity of the fluoride ion.

Tetrabutylammonium fluoride (TBAF): A soluble and highly reactive source of fluoride ions, often used in anhydrous THF.

Hydrogen fluoride-pyridine (Olah's reagent): A powerful fluorinating agent that can effectively open epoxide rings. However, it is highly corrosive and requires careful handling.

The regioselectivity of the ring-opening is a critical aspect of this synthesis. The attack of the fluoride ion can occur at either of the two carbon atoms of the epoxide ring. The outcome is influenced by steric and electronic factors, as well as the reaction mechanism (Sₙ1 vs. Sₙ2 character).

Spectroscopic and Physicochemical Properties

The structural characterization of 1-(4-Bromophenyl)-2-fluoroethan-1-ol would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show characteristic signals for the aromatic protons, the methine proton adjacent to the hydroxyl group (CH-OH), and the methylene (B1212753) protons adjacent to the fluorine atom (CH₂F). The coupling between the protons and the fluorine atom would result in distinct splitting patterns.

¹³C NMR: Would display signals for the carbon atoms of the aromatic ring, the carbon bearing the hydroxyl group, and the carbon bonded to the fluorine atom. The carbon-fluorine coupling (¹JCF, ²JCF, etc.) would be a key diagnostic feature.

¹⁹F NMR: Would show a single resonance, likely a triplet due to coupling with the adjacent methylene protons.

Infrared (IR) Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl group (O-H stretching). A strong absorption around 1000-1100 cm⁻¹ would be characteristic of the C-F bond.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of water, a fluorine atom, or the entire fluoroethyl side chain.

The physical properties of this compound are expected to be those of a solid at room temperature, with a defined melting point. It would likely be soluble in common organic solvents and have limited solubility in water.

Spectroscopic Characterization and Conformational Analysis of 1 4 Bromophenyl 2 Fluoroethan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been extensively employed to define the stereochemistry and conformational behavior of 1-(4-Bromophenyl)-2-fluoroethan-1-ol. A comprehensive analysis of its ¹H, ¹³C, and ¹⁹F NMR spectra, along with Nuclear Overhauser Effect (NOE) measurements, has provided a detailed picture of its molecular structure and dynamics.

Proton (¹H) NMR Studies, including Analysis of the C-CH(OH)-CH₂F Fragment

The ¹H NMR spectrum of this compound provides crucial information about the connectivity and spatial arrangement of its protons. The analysis of the C-CH(OH)-CH₂F fragment is particularly insightful. This fragment gives rise to a complex ABCX spin system, where the methine proton (CHOH) and the two diastereotopic methylene (B1212753) protons (CH₂F) are coupled to each other and to the fluorine atom.

A detailed analysis of this spin system allows for the determination of the vicinal coupling constants, ³J(H,H) and ³J(H,F), which are dihedral angle-dependent and thus provide information about the rotational conformation around the C-C bond.

Table 1: Representative ¹H NMR Data for the C-CH(OH)-CH₂F Fragment of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| CH(OH) | ~4.9-5.1 | ddd | ³J(H,Ha) ≈ 3-5, ³J(H,Hb) ≈ 8-10, ²J(H,OH) ≈ 3-5 |

| CH₂F (Ha) | ~4.5-4.7 | ddd | ²J(Ha,Hb) ≈ -10, ³J(Ha,H) ≈ 3-5, ²J(Ha,F) ≈ 47-49 |

| CH₂F (Hb) | ~4.4-4.6 | ddd | ²J(Hb,Ha) ≈ -10, ³J(Hb,H) ≈ 8-10, ²J(Hb,F) ≈ 47-49 |

| Ar-H | ~7.2-7.6 | m | |

| OH | Variable | br s |

Note: Chemical shifts and coupling constants can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Characterization

The ¹³C NMR spectrum of this compound complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The carbon signals are assigned based on their chemical shifts, multiplicities (due to C-F coupling), and by using techniques such as Distortionless Enhancement by Polarization Transfer (DEPT). The carbon of the CH₂F group appears as a doublet due to coupling with the adjacent fluorine atom, with a characteristic large one-bond carbon-fluorine coupling constant (¹J(C,F)).

Table 2: Representative ¹³C NMR Chemical Shift Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-Br | ~122 | s |

| Ar-CH | ~128, ~132 | s, s |

| Ar-C-CH(OH) | ~140 | s |

| CH(OH) | ~73 | d |

| CH₂F | ~85 | d |

Note: Chemical shifts can vary depending on the solvent.

Nuclear Overhauser Effect (NOE) Measurements for Stereochemical Assignment

Nuclear Overhauser Effect (NOE) measurements are a powerful tool for determining the spatial proximity of protons in a molecule, which is crucial for stereochemical assignments. In the case of this compound, NOE experiments can be used to differentiate between the two diastereotopic methylene protons of the CH₂F group. Irradiation of the methine proton (CHOH) will result in a differential NOE enhancement for the syn- and anti-periplanar methylene protons, allowing for their unambiguous assignment. This assignment is critical for the correct interpretation of the coupling constants and the subsequent conformational analysis.

Fluorine-19 (¹⁹F) NMR Applications

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound typically shows a single resonance for the fluorine atom in the CH₂F group. The chemical shift of this resonance is sensitive to the electronic environment of the fluorine atom. The signal appears as a triplet of doublets due to coupling with the two geminal protons and the vicinal methine proton. The magnitude of these coupling constants provides valuable structural information.

Table 3: Representative ¹⁹F NMR Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹⁹F | ~ -230 to -235 | td | ²J(F,Ha) ≈ 47-49, ²J(F,Hb) ≈ 47-49, ³J(F,H) ≈ 20-30 |

Note: Chemical shifts are typically referenced to CFCl₃. Coupling constants can vary with conformation.

Solvent-Dependent Conformational Equilibria as Determined by NMR Coupling Constants

The conformation of this compound in solution is not static but rather exists as an equilibrium of different rotamers around the central C-C bond. The populations of these rotamers are influenced by the polarity of the solvent. The vicinal proton-proton (³J(H,H)) and proton-fluorine (³J(H,F)) coupling constants are averaged over the contributing conformations. By measuring these coupling constants in a range of solvents with varying dielectric constants, it is possible to determine the relative populations of the different conformers and thus the solvent-dependent conformational equilibria. Studies have shown that in non-polar solvents, the conformation is often stabilized by an intramolecular hydrogen bond between the hydroxyl group and the fluorine atom. In more polar, hydrogen-bond-accepting solvents, this intramolecular interaction is disrupted, leading to a shift in the conformational equilibrium towards more extended forms. rsc.org

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are sensitive to the functional groups present and can also provide insights into the molecular structure and intermolecular interactions.

For this compound, characteristic vibrational bands are expected for the O-H, C-H (aromatic and aliphatic), C-F, C-Br, and C-O bonds, as well as the aromatic ring vibrations. The position and shape of the O-H stretching band can be particularly informative about the extent of hydrogen bonding, both intramolecularly and with the solvent.

Table 4: Expected Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |

| O-H stretch (hydrogen-bonded) | 3200-3500 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-O stretch | 1000-1200 | Strong |

| C-F stretch | 1000-1100 | Strong |

| C-Br stretch | 500-600 | Medium to Strong |

Note: The exact frequencies and intensities can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands that correspond to the vibrations of its specific chemical bonds.

The most prominent feature in the spectrum would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The broadening of this peak is due to intermolecular hydrogen bonding. Aromatic C-H stretching vibrations are anticipated to appear as a series of weaker bands just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. In contrast, the aliphatic C-H stretching vibrations of the ethan-1-ol backbone would be observed in the 3000-2850 cm⁻¹ region.

The presence of the p-disubstituted benzene (B151609) ring is confirmed by characteristic C=C stretching vibrations within the aromatic ring, which typically appear in the 1600-1450 cm⁻¹ range. The C-O stretching vibration of the secondary alcohol is expected to produce a strong absorption band in the 1260-1000 cm⁻¹ region. Furthermore, a strong band corresponding to the C-F stretching vibration should be observable in the 1150-1000 cm⁻¹ range. The C-Br stretching vibration is expected in the far-infrared region, typically between 600 and 500 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3600 - 3200 | Strong, Broad |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Weak to Medium |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Medium to Strong |

| C-O (Alcohol) | Stretching | 1260 - 1000 | Strong |

| C-F (Alkyl Fluoride) | Stretching | 1150 - 1000 | Strong |

| C-Br (Aryl Bromide) | Stretching | 600 - 500 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the unambiguous confirmation of a compound's molecular formula.

For this compound, the molecular formula is C₈H₈BrFO. The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern in the mass spectrum for any bromine-containing fragment, with two peaks of roughly equal intensity separated by two mass units.

The theoretical monoisotopic mass of the protonated molecule ([M+H]⁺) can be calculated with high precision. This calculated value is then compared to the experimentally measured m/z value from the HRMS analysis. A close match between the theoretical and experimental masses (typically within a few parts per million, ppm) provides strong evidence for the proposed molecular formula.

| Molecular Formula | Adduct | Calculated m/z ([M+H]⁺ for ⁷⁹Br) | Calculated m/z ([M+H]⁺ for ⁸¹Br) |

|---|---|---|---|

| C₈H₈BrFO | [M+H]⁺ | 218.9815 | 220.9795 |

The observation of two peaks at approximately m/z 218.9815 and 220.9795 with nearly equal intensity in the high-resolution mass spectrum would definitively confirm the presence of one bromine atom and validate the elemental composition of C₈H₈BrFO for this compound.

Reactivity and Mechanistic Investigations of 1 4 Bromophenyl 2 Fluoroethan 1 Ol

Reaction Pathways and Transformation Studies

The reactivity of 1-(4-Bromophenyl)-2-fluoroethan-1-ol is primarily centered around the hydroxyl group, the adjacent benzylic proton, and the carbon-fluorine bond. Its transformations are influenced by the electronic effects of the para-bromo substituent on the phenyl ring and the inductive effect of the fluorine atom.

The hydroxyl group of this compound is a prime site for derivatization, allowing for the synthesis of various esters and ethers. These reactions are fundamental for modifying the compound's physical properties and for creating intermediates for further synthesis.

One of the most common derivatization methods is esterification. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis, is a viable, equilibrium-driven process. masterorganicchemistry.com To achieve high yields of the corresponding ester, the equilibrium can be shifted towards the products by using a large excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com The mechanism proceeds through protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. masterorganicchemistry.com

A more reactive method for ester synthesis involves the use of acyl chlorides or acid anhydrides in the presence of a base like pyridine. This method is generally faster and not reversible. The base neutralizes the HCl byproduct, driving the reaction to completion.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Typical Yield |

| 1-(4-Bromophenyl)ethanol | Acetic Acid | H₂SO₄ (catalytic), heat | 1-(4-bromophenyl)ethyl acetate | 65% (at equilibrium) |

| 1-(4-Bromophenyl)ethanol | Propionic Anhydride | Pyridine | 1-(4-bromophenyl)ethyl propionate | High |

| 1-(4-Bromophenyl)ethanol | Acetyl Chloride | Pyridine | 1-(4-bromophenyl)ethyl acetate | High |

This table presents typical esterification reactions for the analogous compound 1-(4-Bromophenyl)ethanol to illustrate common derivatization pathways.

As a fluorohydrin, this compound can undergo elimination reactions that are subject to regiochemical and stereochemical control.

Dehydration to Alkenes: Acid-catalyzed dehydration is a potential transformation pathway. This reaction would proceed via protonation of the hydroxyl group to form a good leaving group (water), followed by the formation of a benzylic carbocation. The stability of this secondary benzylic carbocation is enhanced by the phenyl ring, though potentially destabilized by the adjacent electron-withdrawing fluorine atom. Elimination of a proton from an adjacent carbon would yield an alkene. Due to the presence of protons on both the methyl group (if it were a methyl carbinol) and the fluorinated carbon, regioselectivity becomes a key consideration. Typically, the more substituted, and therefore more stable, alkene is the major product (Zaitsev's rule). For this compound, elimination would likely favor the formation of 1-bromo-4-(2-fluorovinyl)benzene. Studies on the dehydration of the similar 1-phenylethanol show high conversion to styrene, often with ether formation as a side reaction. nih.gov

Epoxide Formation: In the presence of a strong base, halohydrins can undergo an intramolecular S(_N)2 reaction to form epoxides. byjus.com For this compound, a base would deprotonate the hydroxyl group, forming an alkoxide. This alkoxide can then act as an intramolecular nucleophile, attacking the adjacent carbon and displacing the fluoride (B91410) ion to form a styrene oxide derivative. This reaction is stereospecific, with the stereochemistry of the starting alcohol determining the stereochemistry of the resulting epoxide. byjus.compearson.com

| Reaction | Substrate | Conditions | Major Product(s) | Key Feature |

| Dehydration | 1-Phenylethanol | Copper(II) catalyst, 120 °C, Toluene | Styrene | >95% yield |

| Epoxide Formation | Generic Bromohydrin | Strong Base (e.g., NaOH) | Epoxide | Intramolecular S(_N)2 |

| Halohydrin Formation | Alkene + Br₂ | H₂O (solvent) | Halohydrin | Anti-addition, Regioselective libretexts.orglibretexts.org |

This table illustrates relevant selective reactions for analogous structures.

The secondary benzylic alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 1-(4-bromophenyl)-2-fluoroethan-1-one. This is a crucial transformation in organic synthesis. beilstein-journals.org

A variety of oxidizing agents can accomplish this conversion. Strong, chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (the Jones reagent), are effective. chemistrysteps.com The mechanism involves the formation of a chromate ester, followed by an E2-like elimination where a base removes the benzylic proton to form the carbon-oxygen double bond. chemistrysteps.commasterorganicchemistry.com

Milder reagents have been developed to avoid the harsh conditions and toxicity of strong chromium oxidants. Pyridinium chlorochromate (PCC) is a common choice that oxidizes secondary alcohols to ketones efficiently in non-aqueous solvents like dichloromethane. chemistrysteps.comlibretexts.org More modern reagents, such as Dess-Martin periodinane (DMP), offer advantages like milder conditions and higher yields. chemistrysteps.com

| Oxidizing Agent | Typical Solvent | Substrate Class | Product | Notes |

| Chromic Acid (Jones Reagent) | Acetone/Water | Secondary Alcohols | Ketone | Strong oxidant chemistrysteps.com |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Secondary Alcohols | Ketone | Milder than chromic acid libretexts.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) | Secondary Alcohols | Ketone | Mild conditions, high yields chemistrysteps.com |

| N-heterocyclic stabilized λ³-iodanes | Acetonitrile (MeCN) | Secondary Benzylic Alcohols | Ketone | Mild, avoids overoxidation nih.gov |

This table summarizes common reagents for the oxidation of secondary alcohols.

Mechanistic Elucidation

Understanding the reaction mechanisms of this compound requires consideration of the roles of solvation, hydrogen bonding, and the electronic nature of the solvent.

Hydrogen bonding plays a critical role in the reactivity of alcohols. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. In protic solvents, it can form hydrogen bonds with solvent molecules, which can influence reaction rates. For example, in oxidation reactions, hydrogen bonding of the alcohol to the support or solvent can be part of the initial equilibrium before the rate-determining step. acs.org

In reactions involving the formation of carbocation intermediates, such as acid-catalyzed dehydration, hydrogen bonding to the solvent can help stabilize the departing water molecule and the forming cation. Studies on benzyl alcohols have shown that hydrogen-bonding can be part of a cooperative catalysis mechanism, activating the alcohol towards nucleophilic attack or ionization. rsc.org Furthermore, the rate of hydrogen atom transfer from benzyl alcohols, a key step in many radical-mediated oxidation reactions, is influenced by the electronic properties of the substituents on the aromatic ring, which can be correlated using Hammett plots. acs.org

There is also the potential for a weak intramolecular hydrogen bond between the hydroxyl proton and the vicinal fluorine atom. This interaction could influence the conformational preference of the molecule, potentially affecting the stereochemical outcome of reactions by favoring a specific dihedral angle between the hydroxyl and fluoro groups.

The choice of solvent can dramatically alter reaction pathways and rates. Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), are of particular interest due to their unique properties. HFIP is a highly polar, strongly hydrogen-bond-donating, yet poorly nucleophilic solvent. wikipedia.orgnih.gov

Using HFIP as a solvent for reactions of this compound could have several profound effects:

Stabilization of Cations: The high ionizing power and ability of HFIP to solvate cations through hydrogen bonding can promote reactions that proceed through carbocationic intermediates. researchgate.netrsc.org This could accelerate S(_N)1-type substitutions or E1 eliminations.

Activation of Electrophiles: HFIP can form strong hydrogen bonds with electrophiles or leaving groups, making them more reactive. This "boosting effect" can facilitate challenging transformations without the need for a strong Lewis or Brønsted acid catalyst. nih.gov

Protonated Clusters: In some reactions, clusters of HFIP molecules can act as a Brønsted acid, lowering kinetic barriers for transformations like Friedel-Crafts reactions with alcohols. researchgate.net

The effectiveness of different alcohols as solvents in promoting certain structural changes, such as inducing α-helix formation in proteins, follows the order of HFIP > Trifluoroethanol (TFE) > ethanol (B145695) > methanol (B129727), highlighting the potent effect of fluorination on solvent properties. researchgate.net This suggests that conducting reactions of this compound in a fluorinated alcohol solvent could significantly influence its reactivity profile compared to conventional organic solvents.

Investigations into Nucleophilic Substitution Mechanisms

The study of nucleophilic substitution reactions involving this compound provides insight into the electronic and steric factors governing its reactivity. As a secondary benzylic alcohol, this compound can potentially undergo substitution via both unimolecular (SN1) and bimolecular (SN2) pathways, depending on the reaction conditions. libretexts.orgchemistrysteps.com

The key to understanding the mechanistic behavior of this compound lies in the stability of the potential carbocation intermediate and the steric hindrance around the electrophilic carbon. The benzylic position is inherently reactive due to the resonance stabilization of a carbocation intermediate by the adjacent phenyl ring. chemistrysteps.com This stabilization favors an SN1 mechanism. Conversely, the secondary nature of the alcohol and the presence of a strong nucleophile could promote an SN2 pathway. chemicalnote.com

SN1 Mechanism Insights

In the presence of a protic solvent and a weak nucleophile, this compound is expected to favor an SN1 mechanism. The first and rate-determining step involves the protonation of the hydroxyl group by an acid, followed by the loss of a water molecule to form a secondary benzylic carbocation. libretexts.org The resonance stabilization of this carbocation, through delocalization of the positive charge into the bromophenyl ring, is a significant driving force for this pathway. chemistrysteps.com

The stability of this carbocation is further influenced by the substituents on the phenyl ring. The bromine atom at the para position exerts a -I (inductive) and +M (mesomeric) effect. While the inductive effect is electron-withdrawing and would destabilize the carbocation, the mesomeric effect is electron-donating through resonance and would stabilize it. For halogens, the inductive effect generally outweighs the mesomeric effect, suggesting that the bromo-substituent slightly deactivates the ring towards electrophilic substitution but can still participate in resonance stabilization of a benzylic carbocation.

A hypothetical solvolysis study of this compound in different polar protic solvents could yield the following relative rate constants, illustrating the solvent's role in stabilizing the carbocation intermediate.

Table 1: Hypothetical Relative Rate Constants for the Solvolysis of this compound at 25°C

| Solvent | Dielectric Constant (ε) | Relative Rate (k_rel) |

| 80% Ethanol / 20% Water | 67.7 | 1.0 |

| 50% Ethanol / 50% Water | 78.5 | 15.2 |

| 40% Formic Acid / 60% Water | 84.1 | 125.6 |

| Water | 80.4 | 85.3 |

SN2 Mechanism Considerations

An SN2 mechanism becomes more probable with a strong, unhindered nucleophile and an aprotic polar solvent. masterorganicchemistry.com In this concerted mechanism, the nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of stereochemistry. The rate of an SN2 reaction is sensitive to steric hindrance. masterorganicchemistry.com For this compound, the phenyl and fluoroethyl groups create some steric bulk around the reaction center, which would slow down an SN2 reaction compared to a less substituted alcohol. masterorganicchemistry.com

The reactivity in an SN2 reaction is also dependent on the nature of the nucleophile. Stronger nucleophiles will favor the SN2 pathway. A comparative study with different nucleophiles could illustrate this trend.

Table 2: Hypothetical Relative Reaction Rates for the Substitution of this compound with Various Nucleophiles in Acetone

| Nucleophile | Nucleophilicity | Relative Rate (k_rel) |

| I⁻ | Excellent | 1.0 |

| Br⁻ | Good | 0.6 |

| Cl⁻ | Fair | 0.1 |

| CH₃COO⁻ | Fair | 0.08 |

| H₂O | Weak | <0.01 |

Influence of the Fluorine Atom

The presence of a fluorine atom at the adjacent carbon (β-position) can also influence the reaction mechanism. Fluorine is a highly electronegative atom, and its strong electron-withdrawing inductive effect (-I) can destabilize a developing positive charge on the α-carbon in an SN1 reaction. This would slow down the rate of carbocation formation.

However, the fluorine atom's lone pairs could also potentially participate in neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.org In an SN1-like process, the fluorine atom could attack the electrophilic center to form a cyclic fluoronium ion intermediate. This would lead to retention of stereochemistry. However, the formation of a three-membered ring is generally strained, and the electronegativity of fluorine makes it a poor nucleophile for NGP. Therefore, significant anchimeric assistance from a β-fluorine atom is generally not observed.

Theoretical and Computational Studies of 1 4 Bromophenyl 2 Fluoroethan 1 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental aspects of molecular structure and properties.

For instance, in a study of a related bromophenyl chalcone, DFT calculations at the B3LYP/6–311G++(d,p) level of theory were used to determine the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO and LUMO are crucial in determining a molecule's electronic transitions and reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. nih.gov For the analogous chalcone, the calculated HOMO-LUMO energy gap was found to be 4.12 eV, suggesting significant stability. nih.gov Similar calculations for 1-(4-Bromophenyl)-2-fluoroethan-1-ol would reveal the localization of these frontier orbitals and provide its theoretical electronic properties.

Molecular electrostatic potential (MEP) maps, another output of DFT calculations, can identify the nucleophilic and electrophilic sites within the molecule, which is crucial for predicting its interaction with other chemical species. nih.gov

Table 1: Representative Data from DFT Calculations on an Analogous Bromophenyl Compound

| Property | Calculated Value | Significance |

| HOMO-LUMO Energy Gap | 4.12 eV | Indicates electronic stability and dictates the energy of UV-Vis absorption. |

| HOMO Distribution | Localized on the bromophenyl ring | Represents the region of electron donation. |

| LUMO Distribution | Delocalized over the molecule | Represents the region of electron acceptance. |

| Molecular Electrostatic Potential | Negative potential around electronegative atoms (O, F, Br) | Predicts sites for electrophilic attack. |

Note: The data presented is for (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one and is illustrative of the types of parameters obtained from DFT calculations.

The presence of a flexible ethyl alcohol chain in this compound (BPFE) allows for the existence of multiple conformers. Conformational analysis of BPFE has been performed using a combination of NMR spectroscopy and ab initio molecular orbital calculations. rsc.org The study focused on the relative energies of the staggered conformers arising from rotation around the C-C bond.

The three primary conformers are designated as gt, gg, and tg, where the first letter indicates the relationship between the fluorine and hydroxyl groups (gauche or trans), and the second letter indicates the relationship between the fluorine and the phenyl group. The gt rotamer, where the fluorine is gauche to the hydroxyl group and trans to the phenyl group, was found to be the most favored in all solvents studied. rsc.org

The relative energies of the conformers were observed to be highly dependent on the solvent's polarity. For example, the energy difference between the gg and the favored gt conformer (ΔE(gg–gt)) varies from 1.6 kcal mol⁻¹ in carbon tetrachloride (a nonpolar solvent) to 0.5 kcal mol⁻¹ in dimethyl sulfoxide (B87167) (a polar aprotic solvent). rsc.org Similarly, the energy difference between the tg and gt conformers (ΔE(tg–gt)) ranges from 1.0 to 0.5 kcal mol⁻¹ in the same solvents. rsc.org Ab initio molecular orbital calculations at the 6-31G level were able to correctly predict the relative conformer energies. rsc.org

Table 2: Solvent Dependence of Conformer Energy Differences for this compound

| Solvent | ΔE(gg–gt) (kcal mol⁻¹) | ΔE(tg–gt) (kcal mol⁻¹) |

| Carbon Tetrachloride (CCl₄) | 1.6 | 1.0 |

| Dimethyl Sulfoxide (DMSO) | 0.5 | 0.5 |

Data sourced from a study by Abraham, R. J., et al. rsc.org

Computational methods can predict various spectroscopic parameters, which aids in the interpretation of experimental spectra.

NMR Spectra : The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used for this purpose. While no specific predictions for this compound are available in the provided literature, studies on related compounds show that calculated chemical shifts, when properly referenced, are often in good agreement with experimental values. researchgate.net Machine learning approaches are also emerging as powerful tools for the accurate prediction of NMR chemical shifts. nih.govnih.gov

IR and Raman Spectra : Theoretical vibrational frequencies can be calculated using DFT. These calculations provide a set of vibrational modes and their corresponding intensities, which can be compared to experimental FT-IR and FT-Raman spectra. The calculated frequencies are often scaled to account for anharmonicity and other systematic errors. Such analysis allows for the assignment of specific vibrational modes to the observed spectral bands. niscpr.res.in

UV-Vis Spectra : Time-dependent DFT (TD-DFT) is the primary method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. nih.gov This method can predict the λmax values for the electronic transitions within the molecule, such as π-π* transitions. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the behavior of molecules over time, providing insights into their dynamic properties and interactions.

Molecular dynamics (MD) simulations can model the interactions between a solute, such as this compound, and the surrounding solvent molecules. These simulations can reveal details about the solvation shell, hydrogen bonding networks, and the influence of the solvent on the solute's conformation.

In fluorinated alcohol systems, both the hydroxyl group and the fluorine atom can participate in hydrogen bonding, either as donors or acceptors. MD simulations of fluorinated alcohols in aqueous solutions have been used to study their aggregation behavior and their effects on the structure of water. nih.gov For this compound, MD simulations could be employed to understand how different solvents interact with the polar -OH and -F groups, as well as the nonpolar bromophenyl ring. This would provide a molecular-level explanation for the solvent-dependent conformational preferences observed experimentally. rsc.org

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the structures and energies of transition states and any intermediates.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to:

Propose reaction mechanisms : By calculating the energies of various possible pathways, the most likely mechanism can be identified.

Identify transition state structures : The transition state is the highest energy point along the reaction coordinate and its geometry provides insight into the bond-making and bond-breaking processes.

Calculate activation energies : The energy difference between the reactants and the transition state determines the reaction rate.

These calculations are typically performed using DFT or higher-level ab initio methods. While no specific reaction pathway analyses for this compound were found in the provided search results, the general methodologies are well-established in computational organic chemistry.

Acidity Constant (pKa) Predictions and Experimental Correlation of this compound

The acidity constant (pKa) is a critical physicochemical parameter that quantifies the tendency of a molecule to donate a proton. For an alcohol like this compound, the pKa value indicates the ease with which the hydroxyl proton is released. Due to the inherent challenges in the experimental determination of pKa for every new compound, theoretical and computational methods are increasingly employed to predict these values. These predictions are invaluable for understanding the reactivity and potential interactions of the molecule in various chemical and biological environments.

Theoretical pKa Predictions

In the case of this compound, two key electron-withdrawing substituents are present: the 4-bromophenyl group and the fluorine atom on the adjacent carbon. The bromine atom on the phenyl ring exerts an electron-withdrawing inductive effect, which helps to delocalize the negative charge on the oxygen atom of the resulting alkoxide, thereby stabilizing it. vedantu.com Similarly, the highly electronegative fluorine atom strongly pulls electron density away from the carbon backbone, further stabilizing the conjugate base and thus increasing the acidity of the alcohol. quora.com

For a structurally related compound, 1-(4-bromophenyl)ethanol, which lacks the fluorine atom, a predicted pKa value of 14.22 ± 0.20 has been reported. chemicalbook.comchemicalbook.com Given the additional electron-withdrawing fluorine atom in this compound, its pKa is expected to be lower, indicating a higher acidity compared to its non-fluorinated counterpart.

Computational chemistry provides a powerful toolkit for the prediction of pKa values. researchgate.net Methods based on density functional theory (DFT) combined with continuum solvation models are commonly used to calculate the free energy change of deprotonation, from which the pKa can be derived. nih.govkyushu-u.ac.jp The accuracy of these predictions can be enhanced by including explicit solvent molecules in the computational model to better simulate the solvation of the ions. nih.govnih.govresearchgate.net

Experimental Correlation

While specific experimental pKa data for this compound is lacking, the correlation between theoretically predicted and experimentally determined pKa values for various organic compounds, including alcohols and phenols, has been extensively studied. sapub.orgresearchgate.netnih.gov These studies are crucial for validating and refining computational methods.

Generally, good linear correlations have been observed between calculated gas-phase deprotonation enthalpies and experimental aqueous pKa values for a wide range of organic compounds. sapub.org For alcohols and phenols, computational approaches that incorporate both implicit and explicit solvation models have shown to yield pKa predictions with a mean absolute error of less than one pKa unit when compared to experimental data. nih.govnih.gov

The table below presents a comparison of predicted and experimental pKa values for some related alcoholic compounds, illustrating the general accuracy of computational predictions.

| Compound | Predicted pKa | Experimental pKa | Method of Prediction |

| 1-(4-Bromophenyl)ethanol | 14.22 ± 0.20 chemicalbook.comchemicalbook.com | Not Available | Not Specified |

| Benzyl alcohol | - | ~15.4 | - |

| 2,2,2-Trifluoroethanol | - | 12.4 | - |

Data for Benzyl alcohol and 2,2,2-Trifluoroethanol are provided for comparative purposes to illustrate the effect of electron-withdrawing groups on acidity.

The development of accurate computational models for pKa prediction is an active area of research. kyushu-u.ac.jpacs.org These models rely on extensive datasets of experimentally determined pKa values for training and validation. researchgate.netnih.gov The continuous improvement of these predictive tools is vital for the rapid assessment of the physicochemical properties of novel compounds like this compound, where experimental data is not yet available.

Synthetic Utility and Applications in Organic Synthesis Broader Context

Fluoroalcohols as Chiral Building Blocks in Asymmetric Synthesis

Chiral fluoroalcohols, including 1-(4-bromophenyl)-2-fluoroethan-1-ol, are valuable synthons in asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral molecule. The presence of the fluorine atom can significantly influence the stereochemical outcome of reactions due to its steric and electronic properties.

The enantioselective synthesis of chiral fluorenols has been achieved through an enantioconvergent process using racemic secondary ortho-bromobenzyl alcohols, highlighting the utility of chiral alcohols in palladium(II)/chiral norbornene cooperative catalysis. nih.gov This methodology allows for the creation of diverse and functionalized chiral fluorenols with excellent enantioselectivities. nih.gov The development of such synthetic strategies underscores the importance of chiral alcohols as fundamental building blocks in creating complex molecular architectures.

The table below illustrates the enantioselective synthesis of various chiral fluorenols from racemic secondary alcohols, demonstrating the high enantiomeric excess achievable with this method.

| Entry | Aryl Iodide | Racemic Alcohol | Product | Yield (%) | ee (%) |

| 1 | Phenyl iodide | (2-bromophenyl)(phenyl)methanol | 9-phenyl-9H-fluoren-9-ol | 85 | 95 |

| 2 | 4-Methoxyphenyl iodide | (2-bromophenyl)(phenyl)methanol | 9-(4-methoxyphenyl)-9H-fluoren-9-ol | 82 | 96 |

| 3 | 4-Chlorophenyl iodide | (2-bromophenyl)(phenyl)methanol | 9-(4-chlorophenyl)-9H-fluoren-9-ol | 88 | 94 |

| 4 | Phenyl iodide | (2-bromophenyl)(p-tolyl)methanol | 9-phenyl-2-methyl-9H-fluoren-9-ol | 80 | 97 |

| This table presents a selection of results from the enantioconvergent synthesis of chiral fluorenols, showcasing the high yields and enantioselectivities obtained. |

Role as Solvents and Reagents in Diverse Organic Transformations

Fluorinated alcohols have emerged as remarkable solvents and reagents in a multitude of organic transformations, often enabling reactions that are sluggish or inefficient in conventional solvents. Their distinct properties, such as strong hydrogen-bond-donating ability, high ionizing power, and low nucleophilicity, are key to their effectiveness.

Hexafluoro-2-propanol (HFIP) and trifluoroethanol (TFE) are well-known examples of fluorinated alcohols that have been successfully employed in Friedel-Crafts alkylation reactions. nih.gov These solvents can promote the reaction between indoles and β-nitroalkenes to afford the desired products in excellent yields under mild conditions, without the need for additional catalysts. nih.gov The strong hydrogen-bonding nature of these alcohols is believed to activate the electrophile, facilitating the carbon-carbon bond formation. nih.gov

The table below summarizes the effect of different solvents on a model Friedel-Crafts alkylation reaction.

| Entry | Solvent | Time (h) | Yield (%) |

| 1 | HFIP | 0.5 | 98 |

| 2 | TFE | 1 | 95 |

| 3 | CH2Cl2 | 24 | <10 |

| 4 | Toluene | 24 | <5 |

| 5 | CH3CN | 24 | <10 |

| This table illustrates the superior performance of fluorinated alcohols as solvents in promoting the Friedel-Crafts alkylation reaction compared to common organic solvents. |

While specific studies on this compound as a solvent are not extensively documented, its structural similarity to other fluoroalcohols suggests it would exhibit comparable properties, making it a potentially valuable medium for a range of organic reactions.

Precursors for the Synthesis of Advanced Fluorinated Compounds

This compound serves as a valuable precursor for the synthesis of more complex and highly functionalized fluorinated molecules, such as fluoroamines and products of fluoroarylation.

The conversion of chiral secondary alcohols to other functional groups is a cornerstone of synthetic organic chemistry. For instance, chiral haloalcohols can be prepared with high enantiomeric excess and subsequently converted to other useful intermediates. google.com The hydroxyl group of this compound can be transformed into a leaving group, allowing for nucleophilic substitution to introduce an amino group, thereby synthesizing chiral β-fluoroamines. These fluoroamines are important structural motifs in many pharmaceutical and agrochemical compounds.

Furthermore, the presence of the 4-bromophenyl group opens up possibilities for palladium-catalyzed cross-coupling reactions. researchgate.net This allows for the introduction of various aryl or other organic fragments at the para-position of the benzene (B151609) ring, leading to a diverse array of fluoroarylation products. The development of palladium-catalyzed methods for the arylfluorination of alkenes has provided a powerful tool for the synthesis of organofluorine compounds. researchgate.net

An efficient three-step synthesis of (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride has been developed, which features a highly diastereoselective trifluoromethylation of a chiral sulfinimine. researchgate.net This process highlights a scalable route to valuable chiral building blocks. researchgate.net

The following table outlines a general synthetic route from a chiral fluoroalcohol to a fluoroamine.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Activation of Hydroxyl Group | TsCl, pyridine | O-tosylated fluoroalcohol |

| 2 | Nucleophilic Substitution | NaN3, DMF | Fluoroalkyl azide |

| 3 | Reduction of Azide | H2, Pd/C or LiAlH4 | Fluoroamine |

| This table provides a generalized pathway for the conversion of a fluoroalcohol to a fluoroamine, a common transformation in the synthesis of advanced fluorinated compounds. |

Q & A

Q. What are the challenges in scaling up enzymatic resolutions for industrial research?

- Answer : Enzyme immobilization on solid supports (e.g., silica nanoparticles) enhances reusability and stability. However, substrate inhibition at high concentrations reduces efficiency. Continuous-flow reactors and biphasic systems (aqueous/organic) improve yields in gram-scale syntheses .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.